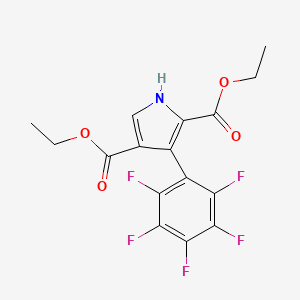
1H-Pyrrole-2,4-dicarboxylic acid, 3-(pentafluorophenyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2,4-dicarboxylic acid, 3-(pentafluorophenyl)-, diethyl ester is a chemical compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of the pentafluorophenyl group and diethyl ester functionalities in this compound makes it unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 3-(pentafluorophenyl)-, diethyl ester typically involves the reaction of pyrrole derivatives with pentafluorobenzene and diethyl carbonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, or distillation are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1H-Pyrrole-2,4-dicarboxylic acid, 3-(pentafluorophenyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrrole derivatives.
Substitution: The compound can participate in substitution reactions, where the pentafluorophenyl group or ester functionalities are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
科学的研究の応用
1H-Pyrrole-2,4-dicarboxylic acid, 3-(pentafluorophenyl)-, diethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or precursor in pharmaceutical research.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1H-Pyrrole-2,4-dicarboxylic acid, 3-(pentafluorophenyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The pentafluorophenyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes, while the diethyl ester functionalities may influence its metabolic stability and bioavailability.
類似化合物との比較
Similar Compounds
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
- 1H-Pyrrole-2,4-dicarboxylic acid, 3-hydroxy-, diethyl ester
Uniqueness
1H-Pyrrole-2,4-dicarboxylic acid, 3-(pentafluorophenyl)-, diethyl ester is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs. Additionally, the diethyl ester functionalities enhance its solubility and ease of handling in organic solvents.
特性
CAS番号 |
647026-10-6 |
|---|---|
分子式 |
C16H12F5NO4 |
分子量 |
377.26 g/mol |
IUPAC名 |
diethyl 3-(2,3,4,5,6-pentafluorophenyl)-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C16H12F5NO4/c1-3-25-15(23)6-5-22-14(16(24)26-4-2)7(6)8-9(17)11(19)13(21)12(20)10(8)18/h5,22H,3-4H2,1-2H3 |
InChIキー |
JOTFWOADZRTESB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC(=C1C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)
![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)
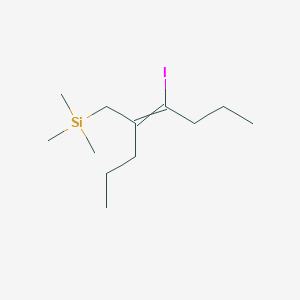
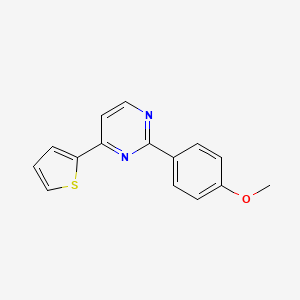
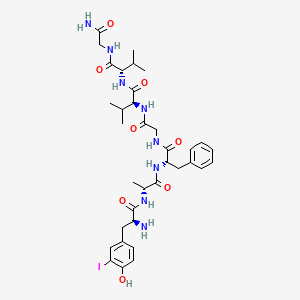



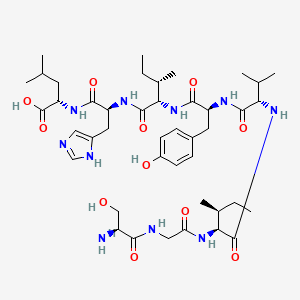
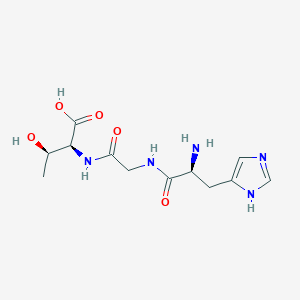
phosphane](/img/structure/B12592854.png)


